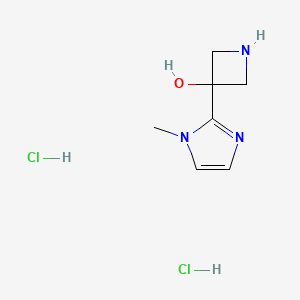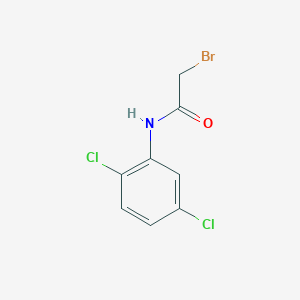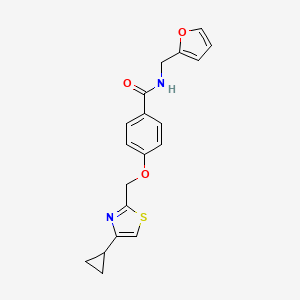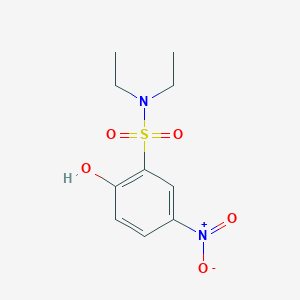![molecular formula C11H11F3O4 B2420369 Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate CAS No. 710328-15-7](/img/structure/B2420369.png)
Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate is a chemical compound that appears as a colorless to white to yellow powder or crystals or liquid .
Molecular Structure Analysis
The molecular formula of this compound is C11H11F3O3 . The InChI Code is 1S/C11H11F3O3/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3 .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the available resources .Physical And Chemical Properties Analysis
This compound is a colorless to white to yellow powder or crystals or liquid . It has a molecular weight of 248.2 .Applications De Recherche Scientifique
Crystal Structure Analysis
- Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate and its derivatives have been explored for their crystal structure properties. One study focused on a derivative, ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate, revealing that all carbon and oxygen atoms in the molecule are nearly coplanar, leading to a unique two-dimensional layer structure through intermolecular interactions (L. Baolin et al., 2007).
Drug Synthesis and Enzymatic Hydrolysis
- The compound has been used in the synthesis of new drugs. For instance, the enzymatic hydrolysis of a methyl ester derivative was applied in the production of a prototype anti-asthma drug, showcasing the compound's utility in drug development (J. Bevilaqua et al., 2004).
Corrosion Inhibition
- Derivatives of this compound have been investigated for their corrosion inhibition behavior on mild steel in acidic solutions. These studies found that certain derivatives can significantly reduce corrosion, which is useful in industrial applications (H. Lgaz et al., 2017).
Development of Diuretics
- It has been used in the development of diuretics. A study synthesizing aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate found one compound to be a highly potent diuretic (C. M. Lee et al., 1984).
Anti-Inflammatory and Antimicrobial Applications
- New derivatives synthesized from this compound have been evaluated for their potential anti-inflammatory and antimicrobial properties, indicating its significance in medicinal chemistry (T. Karabasanagouda et al., 2008).
pH Sensitive Probes
- Modified derivatives have been used in the creation of pH-sensitive probes for biological research. This is crucial for measuring intracellular pH in various research settings (C. Rhee et al., 1995).
Antioxidant Properties
- Studies have highlighted its role in isolating antioxidant phenolic compounds. This shows the potential of using these compounds in the study and development of antioxidants (Zijia Zhang et al., 2009).
Mécanisme D'action
Safety and Hazards
The safety information available indicates that Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-2-16-10(15)7-17-8-3-5-9(6-4-8)18-11(12,13)14/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARUWXGWYFAWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2420287.png)
![2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2420288.png)

![(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2420290.png)

![(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2420295.png)

![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2420298.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2420301.png)
![Butyl 4-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2420304.png)

![1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2420307.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2420308.png)